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molecular formula C3HCl2F5 B1582426 3,3-Dichloro-1,1,1,2,2-pentafluoropropane CAS No. 422-56-0

3,3-Dichloro-1,1,1,2,2-pentafluoropropane

Cat. No. B1582426
M. Wt: 202.93 g/mol
InChI Key: COAUHYBSXMIJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04947881

Procedure details

These solvents are readily prepared from commercially available materials by standard and well-known organic syntheses techniques. For example, to prepare 1,1-dichloro-2,2,3,3,3-pentafluoropropane, 2,2,3,3,3-pentafluoro-1-propanol and p-toluenesulfonate chloride are reacted together to form 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate. Then, N-methylpyrrolidone, lithium chloride, and the 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate are reacted together to form 1-chloro-2,2,3,3,3-pentafluoropropane. Chlorine and the 1-chloro-2,2,3,3,3-pentafluoropropane are then reacted together to form 1,1-dichloro-2,2,3,3,3-pentafluoropropane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
p-toluenesulfonate chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2](Cl)[C:3]([F:9])([F:8])[C:4]([F:7])([F:6])[F:5].FC(F)(C(F)(F)F)CO.[Cl-].[C:21]1([CH3:31])[CH:26]=[CH:25][C:24]([S:27]([O-:30])(=[O:29])=[O:28])=[CH:23][CH:22]=1>>[F:8][C:3]([F:9])([C:4]([F:7])([F:6])[F:5])[CH2:2][O:30][S:27]([C:24]1[CH:25]=[CH:26][C:21]([CH3:31])=[CH:22][CH:23]=1)(=[O:28])=[O:29] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C(F)(F)F)(F)F)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(C(F)(F)F)F
Step Three
Name
p-toluenesulfonate chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C1(=CC=C(C=C1)S(=O)(=O)[O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
These solvents are readily prepared from commercially available materials by standard and well-known organic syntheses techniques
CUSTOM
Type
CUSTOM
Details
are reacted together

Outcomes

Product
Name
Type
product
Smiles
FC(COS(=O)(=O)C1=CC=C(C=C1)C)(C(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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